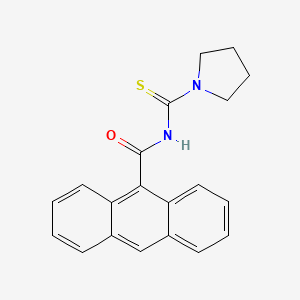
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a complex organic compound with a unique structure that combines the anthracene moiety with a pyrrolidinylthioxomethyl group
Métodos De Preparación
The synthesis of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 9-Anthracenecarboxylic Acid: This can be achieved through the oxidation of anthracene using potassium permanganate.
Conversion to 9-Anthracenecarboxamide: The carboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride followed by ammonia.
Introduction of the Pyrrolidinylthioxomethyl Group: This step involves the reaction of 9-anthracenecarboxamide with a pyrrolidinylthioxomethylating agent under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Aplicaciones Científicas De Investigación
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and as a marker in various biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, including organic semiconductors and photochromic materials.
Mecanismo De Acción
The mechanism by which 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Fluorescence: The compound’s fluorescent properties are due to the conjugated system of the anthracene ring, which can absorb and emit light, making it useful in imaging applications.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- include:
9-Anthracenecarboxylic Acid: Lacks the pyrrolidinylthioxomethyl group but shares the anthracene core.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the carboxamide and pyrrolidinylthioxomethyl groups.
9-Anthracenecarboxamide: Similar structure but without the pyrrolidinylthioxomethyl group.
The uniqueness of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- lies in its combination of the anthracene core with the pyrrolidinylthioxomethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
192707-21-4 |
|---|---|
Fórmula molecular |
C20H18N2OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(pyrrolidine-1-carbothioyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C20H18N2OS/c23-19(21-20(24)22-11-5-6-12-22)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2,(H,21,23,24) |
Clave InChI |
XFSHLRXHSFVKIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


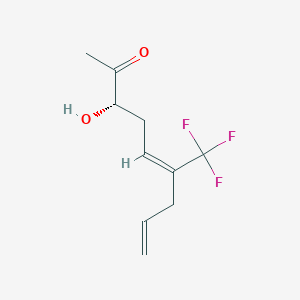
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
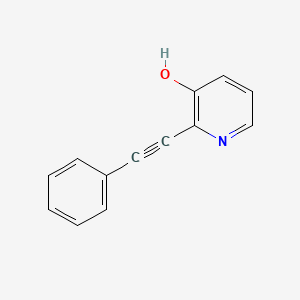
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
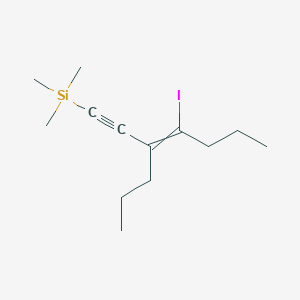
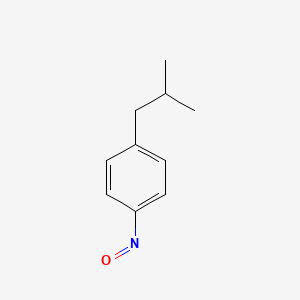
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
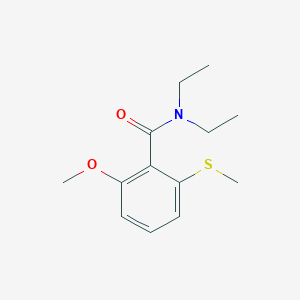
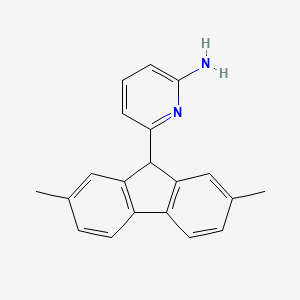
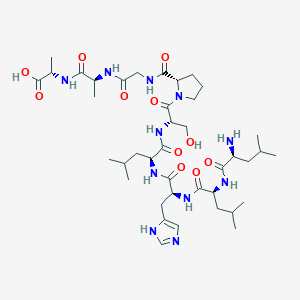
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
